molecular formula C18H13ClN3NaO5S B12693800 Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate CAS No. 5572-43-0

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate

Cat. No.: B12693800
CAS No.: 5572-43-0
M. Wt: 441.8 g/mol
InChI Key: ANVUYAMVGIAPER-UHFFFAOYSA-M
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Description

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is a complex organic compound with the molecular formula C24H20ClN4NaO6S2. It is a derivative of naphthalene sulfonic acid and is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

    Chloroacetylation: The azo compound undergoes chloroacetylation to introduce the chloroacetyl group.

    Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and in the study of cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can form stable complexes with proteins and nucleic acids, while the sulfonate group enhances its solubility in aqueous environments. The chloroacetyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 6-amino-5-((4-chloro-3-((2,4-dimethylphenyl)amino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
  • Naphthalene-2-sulfonic acid derivatives

Uniqueness

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions. Its chloroacetyl group, in particular, allows for unique substitution reactions not commonly observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5572-43-0

Molecular Formula

C18H13ClN3NaO5S

Molecular Weight

441.8 g/mol

IUPAC Name

sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1

InChI Key

ANVUYAMVGIAPER-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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